1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant strain and reactivity
Mechanism of Action
Azetidines
are a class of organic compounds with a four-membered heterocyclic ring structure . They are valuable in pharmaceutical and agrochemical research . Azetidines can act as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry . They are also used in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .
Difluorophenyl compounds
, on the other hand, are aromatic compounds that contain a phenyl group substituted with two fluorine atoms. They have immense potential for scientific research, including drug development, materials science, and organic synthesis.
Preparation Methods
The synthesis of 1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzyl bromide and azetidine-3-carboxylic acid.
Nucleophilic Substitution: The 2,4-difluorobenzyl bromide undergoes nucleophilic substitution with azetidine-3-carboxylic acid in the presence of a base like potassium carbonate, resulting in the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Catalysis: The compound’s unique structure makes it a candidate for use in catalytic processes, such as asymmetric synthesis and polymerization reactions.
Comparison with Similar Compounds
1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Azetidine-3-carboxylic acid: This compound lacks the 2,4-difluorophenylmethyl group, making it less reactive and less versatile in synthetic applications.
2,4-Difluorobenzylamine: While this compound contains the 2,4-difluorophenyl group, it lacks the azetidine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the azetidine ring and the 2,4-difluorophenylmethyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-9-2-1-7(10(13)3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYSOCLDJUMYQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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